molecular formula C9H13N3 B13664363 4-Isopropylnicotinimidamide

4-Isopropylnicotinimidamide

Cat. No.: B13664363
M. Wt: 163.22 g/mol
InChI Key: YVYYBDQVAJZMOU-UHFFFAOYSA-N
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Description

4-Isopropylnicotinimidamide is a chemical compound with the molecular formula C9H13N3. It is a derivative of nicotinic acid and features an isopropyl group attached to the nitrogen atom of the imidamide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylnicotinimidamide typically involves the reaction of nicotinic acid derivatives with isopropylamine under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylnicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The imidamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Isopropylnicotinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isopropylnicotinimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

  • Nicotinic acid
  • Isopropylamine
  • Nicotinamide

Comparison: 4-Isopropylnicotinimidamide is unique due to the presence of both the isopropyl group and the imidamide moiety, which confer distinct chemical and biological properties. Compared to nicotinic acid, it has enhanced lipophilicity and different reactivity patterns. Its structural similarity to nicotinamide allows it to participate in similar biochemical pathways but with altered efficacy and specificity .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-3-4-12-5-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

YVYYBDQVAJZMOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=N)N

Origin of Product

United States

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